molecular formula C16H17N5O2S B2747321 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile CAS No. 2194846-60-9

2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile

Cat. No.: B2747321
CAS No.: 2194846-60-9
M. Wt: 343.41
InChI Key: ASTTTYQHQUPQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

1,2,3-Triazoles and their derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities. For instance, triazole derivatives have been synthesized and evaluated for their muscarinic activities, revealing that the linkage type between the azole moiety and the azabicyclic ring significantly influences their potency and efficacy as muscarinic ligands (Wadsworth et al., 1992). Furthermore, the synthesis of 1-sulfonyl-1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition demonstrates their utility as stable precursors for reactive intermediates in synthetic chemistry, enabling the introduction of nitrogen atoms into various heterocycles (Zibinsky & Fokin, 2013).

Advanced Synthetic Applications

The transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles have paved the way for synthesizing highly functionalized nitrogen-based heterocycles. These methodologies exploit the equilibrium between electron-deficient 1,2,3-triazoles and their ring-opened α-diazoimine tautomers to generate metallo azavinyl carbene intermediates, facilitating a variety of synthetic transformations including transannulations and cyclopropanations (Anbarasan et al., 2014).

Catalysis and Material Science

In material science and catalysis, 1,4-Diazabicyclo[2.2.2]octane-sulfonic acid immobilized on magnetic nanoparticles has been utilized as a novel and recyclable catalyst for the synthesis of 4-aryl-NH-1,2,3-triazoles, demonstrating the potential of triazole derivatives in sustainable chemistry and green synthesis processes (Jadidi Nejad et al., 2020).

Mechanism of Action

Target of Action

Similar compounds with a triazole moiety have been reported to interact with various enzymes . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

Compounds with a triazole moiety are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole ring . This interaction can lead to changes in the target’s function, which can have various downstream effects.

Pharmacokinetics

Similar compounds with a triazole moiety are known to possess drug-like properties . The impact on bioavailability would depend on these properties, including solubility, stability, and permeability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by the pH of the environment . Additionally, the presence of other molecules could influence the compound’s absorption and distribution within the body.

Properties

IUPAC Name

2-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c17-11-12-3-1-2-4-16(12)24(22,23)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTTTYQHQUPQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.